6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid
Description
This compound is a highly complex polycyclic structure featuring a hexadecacyclo core, which is extensively substituted with phenyl groups bearing 5-carboxypentyl and 3,7-dimethyloctyl chains. Its molecular architecture combines a rigid polycyclic framework with flexible aliphatic side chains, resulting in unique physicochemical properties. The carboxylic acid termini enhance hydrophilicity, while the branched alkyl chains (3,7-dimethyloctyl) contribute to lipophilicity, creating an amphiphilic profile. The compound’s complexity necessitates advanced computational methods for structural analysis and comparison .
Properties
IUPAC Name |
6-[4-[14,24-bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C132H132O6/c1-76(2)22-19-25-79(7)34-37-85-46-58-91(59-47-85)109-106(88-52-40-82(41-53-88)28-13-10-16-31-103(133)134)97-70-64-94-68-74-101-119-111(93-62-50-87(51-63-93)39-36-81(9)27-21-24-78(5)6)108(90-56-44-84(45-57-90)30-15-12-18-33-105(137)138)99-72-66-96-69-75-102-120-110(92-60-48-86(49-61-92)38-35-80(8)26-20-23-77(3)4)107(89-54-42-83(43-55-89)29-14-11-17-32-104(135)136)98-71-65-95-67-73-100-118(109)124-115(97)112(94)122(101)128-130(124)127-121(100)113(95)116(98)125(120)131(127)129-123(102)114(96)117(99)126(119)132(128)129/h40-81H,10-39H2,1-9H3,(H,133,134)(H,135,136)(H,137,138) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYBZKMRSIQWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C(C=C3)C=CC6=C5C7=C8C4=C2C9=C1C8=C2C3=C(C4=C5C2=C7C2=C6C(=C(C6=C2C5=C(C=C6)C=C4)C2=CC=C(C=C2)CCCCCC(=O)O)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C(C2=C3C1=C(C=C2)C=C9)C1=CC=C(C=C1)CCCCCC(=O)O)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H132O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1814.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as 6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,... is a complex organic molecule with significant potential in biological research due to its intricate structure and functional groups.
- Molecular Formula : C132H132O6
- Molecular Weight : 1814.502 g/mol
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with cellular mechanisms and potential therapeutic applications:
1. Cytotoxicity and Cell Viability
Research indicates that compounds with similar structural motifs can exhibit cytotoxic effects in various cell lines. For instance:
- Mechanism of Action : The presence of multiple phenyl groups and carboxylic acid functionalities may enhance the compound's ability to interact with cell membranes and intracellular targets.
- Cell Lines Studied : Various studies have utilized human cancer cell lines to assess the compound's potential cytotoxic effects.
2. Antioxidant Activity
Compounds with extensive aromatic systems often display antioxidant properties:
- Free Radical Scavenging : The ability to neutralize free radicals can be attributed to the electron-rich nature of the phenolic groups present in the structure.
- Protective Effects : Similar compounds have shown protective effects against oxidative stress in cellular models .
3. Anti-inflammatory Properties
Inflammation is a critical factor in many diseases:
- Inhibition of Inflammatory Mediators : The compound may inhibit pathways leading to the production of pro-inflammatory cytokines.
- Potential Applications : This suggests possible applications in treating inflammatory conditions.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
Case Study 1: Cytoprotective Effects
A study investigated the cytoprotective effects of a structurally similar compound on human colon fibroblast cells (CCD-18Co):
- Findings : The compound reduced DNA damage and mitochondrial dysfunction induced by carcinogens .
- Mechanism : It was shown to modulate oxidative stress pathways effectively.
Case Study 2: Antioxidant Potential
Another research highlighted the antioxidant capabilities of phenolic compounds:
- Results : These compounds demonstrated significant free radical scavenging activity and protection against lipid peroxidation.
- Implications : This reinforces the potential health benefits associated with similar structures.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C132H132O6 |
| Molecular Weight | 1814.502 g/mol |
| Purity | ~95% |
| CAS Number | 1322530-62-0 |
| Biological Activity | Description |
|---|---|
| Cytotoxicity | Induces cell death in cancer cell lines |
| Antioxidant Activity | Scavenges free radicals |
| Anti-inflammatory | Inhibits cytokine production |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest structural analogues include:
Polycyclic Aromatic Hydrocarbons (PAHs) : Smaller PAHs (e.g., anthracene, pyrene) share rigid aromatic cores but lack functionalized side chains. The target compound’s carboxypentyl and dimethyloctyl substituents distinguish it by introducing solubility modulation and steric bulk .
Resorcinol Derivatives: mentions dodecakis-substituted resorcinol derivatives. While these share multi-aryl substitutions, they lack polycyclic cores and instead focus on methoxycarbonyl groups, emphasizing ester functionalities over carboxylic acids.
Marine Actinomycete Metabolites: Compounds like salternamide E () exhibit bioactive polycyclic structures but are smaller and lack systematic alkyl/carboxyl substitutions.
Table 1: Key Structural and Physicochemical Comparisons
Computational Comparison Methods
Due to the compound’s complexity, traditional 2D similarity searches (e.g., fingerprint-based methods) are insufficient . Instead, 3D shape-based algorithms (e.g., ROCS) and graph-theoretical approaches are critical:
- ROCS (Rapid Overlay of Chemical Structures) : Compares 3D conformers to identify scaffold-hopping candidates. The compound’s rigid core and flexible side chains would require multi-conformer analysis .
- Graph-Based Comparisons: Treats atoms as nodes and bonds as edges to identify maximal common subgraphs. This method detects biochemically meaningful similarities despite structural complexity .
- EI-Clustering (Embedding and Indexing) : Efficiently clusters large compound libraries by embedding structures into Euclidean space. The target compound’s uniqueness may place it in a sparse region of chemical space .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
